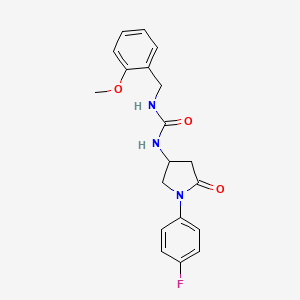
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancers. This compound has been shown to have a high level of selectivity for specific kinases, making it a promising candidate for targeted cancer therapies.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms and Binge Eating
Research on compounds structurally related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has shown promising results in modulating feeding behaviors and stress responses. For instance, studies have evaluated the effects of selective orexin receptor antagonists in a binge eating model in female rats, suggesting a role for orexin-1 receptor mechanisms in compulsive food consumption. These findings indicate potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Labeling for Analytical Applications
The synthesis and application of deuterium-labeled analogs of related compounds, such as AR-A014418, have been reported for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. This approach supports pharmacokinetic studies by providing accurate measurement tools for drug absorption and distribution studies (Liang et al., 2020).
Prostate-Specific Membrane Antigen (PSMA) Imaging
Compounds structurally similar to the queried chemical have been synthesized and evaluated for their potential as imaging agents targeting PSMA, which is upregulated in prostate cancer and other solid tumors. These agents, like [18F]DCFPyL, have demonstrated significant promise in delineating cancerous tissues, offering a novel approach for cancer diagnosis and treatment monitoring (Chen et al., 2011).
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
Further research into related compounds has explored their utility as antagonists of the human gonadotropin-releasing hormone receptor, showcasing potential for therapeutic applications in conditions regulated by GnRH signaling. These studies highlight the synthesis and characterization of potent GnRH antagonists with favorable pharmacokinetic profiles, indicating their efficacy in preclinical models (Tucci et al., 2005).
Carbohydrate Chemistry Applications
The development of new protecting groups for hydroxyl groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, demonstrates the utility of structurally related compounds in synthetic chemistry, particularly in carbohydrate chemistry. These advancements facilitate the synthesis of complex molecules by offering more stable and selective protection strategies (Spjut et al., 2010).
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-5-3-2-4-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWFKHSTZLTJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


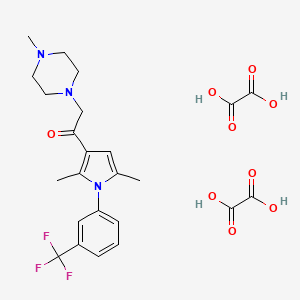
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2443463.png)
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)
![(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2443466.png)
![2-[(Chloromethoxy)methyl]oxolane](/img/structure/B2443468.png)

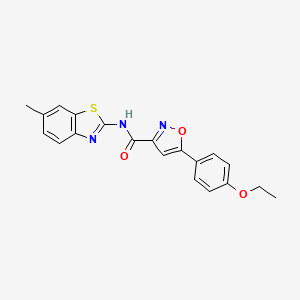
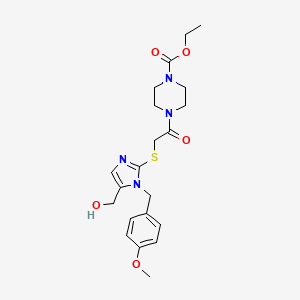
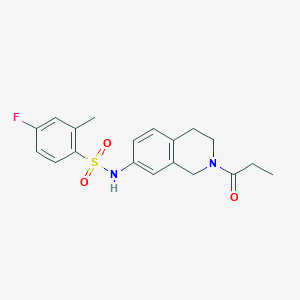
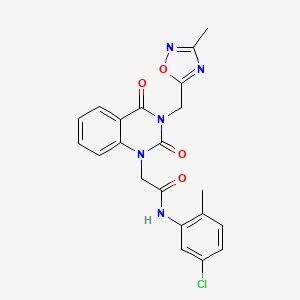

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2443477.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2443479.png)